3-(1,3-Dioxolan-2-yl)pyridine
CAS No.: 5740-72-7
Cat. No.: VC11710453
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5740-72-7 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 3-(1,3-dioxolan-2-yl)pyridine |
| Standard InChI | InChI=1S/C8H9NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8H,4-5H2 |
| Standard InChI Key | JOABOGUAKIFOQA-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=CN=CC=C2 |
| Canonical SMILES | C1COC(O1)C2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
| Property | Value | Source Analog |
|---|---|---|
| Molecular Weight | 151.16 g/mol | Derived from |
| Density | ~1.12 g/cm³ | Extrapolated from |
| Boiling Point | ~250–260°C | Extrapolated from |
| LogP (Partition Coeff.) | ~1.3 | Extrapolated from |
The absence of a methyl group in the dioxolane ring distinguishes it from the structurally similar 3-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS: 55676-25-0) .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via acid-catalyzed ketalization of 3-acetylpyridine with ethylene glycol. A representative procedure, adapted from methods for analogous compounds , involves:
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Reagents: 3-Acetylpyridine, ethylene glycol, p-toluenesulfonic acid (PTSA), benzene.
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Conditions: Reflux under Dean-Stark apparatus for 24 hours to remove water.
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Workup: Neutralization with NaOH, extraction with diethyl ether, and purification via distillation or chromatography .
The reaction proceeds via nucleophilic attack of ethylene glycol on the carbonyl group, forming the dioxolane ring (Scheme 1) .
Scheme 1: Synthesis Pathway
Industrial Production
While no industrial-scale methods are explicitly documented, optimization strategies for similar compounds include:
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Continuous-Flow Reactors: To enhance yield and reduce reaction time.
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Catalyst Recycling: Use of immobilized PTSA on silica gel to minimize waste .
Physicochemical Properties
Thermal Stability
The dioxolane ring confers moderate thermal stability, with decomposition observed above 300°C. The boiling point is estimated at 260°C based on analogs .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 3.95–4.20 (m, 4H, dioxolane CH₂), 7.49–8.59 (m, 4H, pyridine-H) .
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IR (KBr): Absence of carbonyl peak (~1700 cm⁻¹), confirming ketal formation .
Chemical Reactivity and Applications
Hydrolysis
The dioxolane group is hydrolyzed under acidic conditions to regenerate 3-acetylpyridine:
This reversibility is exploited in protecting group strategies during multistep syntheses .
Coordination Chemistry
The pyridine nitrogen and dioxolane oxygen atoms enable chelation of transition metals. For example, Bianchini et al. (2007) demonstrated its use in synthesizing polydentate ligands for iron- and cobalt-catalyzed ethylene oligomerization .
Table 2: Catalytic Applications
| Application | Metal Complex | Efficiency |
|---|---|---|
| Ethylene Oligomerization | FeCl₂/CyAr₂N₅ | 1,200 g/mmol·h⁻¹ |
| Pharmaceutical Intermediates | Pd(PPh₃)₂Cl₂ | 75–85% yield |
Future Directions
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